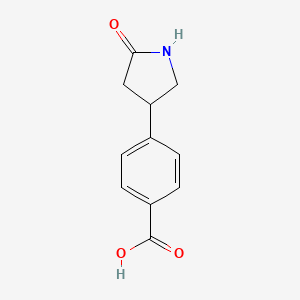

4-(5-Oxopyrrolidin-3-yl)benzoic acid

Description

4-(5-Oxopyrrolidin-3-yl)benzoic acid is a benzoic acid derivative featuring a pyrrolidinone ring (a five-membered lactam) substituted at the para-position of the aromatic ring. This compound combines the aromatic carboxylic acid functionality with a cyclic amide, making it a versatile scaffold in medicinal and synthetic chemistry. It has been explored as a building block in drug discovery, particularly for antimicrobial and enzyme-targeting agents .

Properties

IUPAC Name |

4-(5-oxopyrrolidin-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c13-10-5-9(6-12-10)7-1-3-8(4-2-7)11(14)15/h1-4,9H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVKBOJQVTJQVAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-oxopyrrolidin-3-yl)benzoic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the cyclization of 4-aminobenzoic acid derivatives with suitable reagents to form the pyrrolidinone ring.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactions, purification processes, and quality control measures to ensure the compound's purity and consistency.

Chemical Reactions Analysis

Types of Reactions: 4-(5-Oxopyrrolidin-3-yl)benzoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles and suitable solvents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Chemical Properties and Reactions

Biochemical Properties

4-(5-Oxopyrrolidin-3-yl)benzoic acid is characterized by its pyrrolidine ring, which plays a crucial role in its interactions with enzymes and proteins. It can act as both an inhibitor and an activator of various metabolic pathways, influencing cellular processes significantly.

Types of Reactions

The compound can undergo several chemical reactions:

- Oxidation : Can be oxidized to form carboxylic acids or ketones.

- Reduction : Reducing agents can convert ketone groups to alcohols.

- Substitution : Electrophilic substitution reactions can occur on the aromatic ring.

Chemistry

In synthetic chemistry, this compound serves as a building block for more complex molecules. Its unique structure facilitates the synthesis of derivatives that may possess enhanced biological activities.

Biology

The compound is investigated for its potential roles in enzyme inhibition and receptor binding. It has been shown to modulate key signaling pathways, affecting cellular responses and gene expression.

Medicine

Research into the medicinal applications of this compound includes:

- Antiviral Activity : Similar compounds have demonstrated efficacy against influenza viruses, suggesting potential therapeutic applications for this compound .

- Protein Degradation Systems : Enhancements in protein degradation pathways have been observed, indicating implications for anti-aging therapies.

Cellular Effects

The compound influences various cellular processes such as:

- Modulating enzyme activity

- Altering gene expression

- Affecting cellular metabolism

These interactions primarily occur through hydrogen bonding and hydrophobic interactions with target proteins .

Dosage Effects

Research indicates that the effects of this compound vary significantly with dosage in animal models:

| Dose (mg/kg) | Effect Observed | Outcome |

|---|---|---|

| Low (10) | Modulation of enzyme activity | Beneficial metabolic effects |

| High (100) | Cellular damage | Adverse health effects |

This highlights the importance of dosage in determining the therapeutic potential and safety profile of the compound.

Case Studies and Research Findings

Several studies underline the biological activity and therapeutic potential of this compound:

Antiviral Efficacy

A study demonstrated that a related benzoic acid derivative effectively inhibited oseltamivir-resistant influenza strains, providing substantial protection to infected mice. This suggests that similar derivatives could also exhibit antiviral properties .

Enzyme Activation

Research has shown that derivatives can activate critical enzymes involved in protein degradation, which may lead to new anti-aging therapies.

Mechanism of Action

The mechanism by which 4-(5-oxopyrrolidin-3-yl)benzoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of an enzyme, preventing its normal function. The molecular targets and pathways involved will vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The following table summarizes key structural and functional differences between 4-(5-Oxopyrrolidin-3-yl)benzoic acid and related benzoic acid derivatives:

Key Comparative Insights

Core Heterocycle Variability: The pyrrolidinone ring in this compound offers a balance between rigidity and flexibility compared to smaller (azetidinone ) or larger heterocycles (thiazolidinone ). This affects binding to biological targets like enzymes or receptors. Thiazolidinone derivatives (e.g., compounds in ) exhibit enhanced antimicrobial activity due to the sulfur-containing ring and conjugated systems, which improve membrane permeability.

Substituent Effects: Electron-withdrawing groups (e.g., nitro in ) enhance reactivity in electrophilic substitutions but may reduce bioavailability.

Biological Activity: Pyrrolidinone-based compounds (e.g., ) show moderate antibacterial activity, whereas thiazolidinones () and triazolopyrimidines () demonstrate broader-spectrum efficacy due to additional pharmacophoric elements.

Synthetic Accessibility: this compound is synthesized via cyclization and hydrolysis steps (yield ~66–82% ), comparable to azetidinones but more efficient than multi-step thiazolidinone syntheses .

Physicochemical Properties

Biological Activity

4-(5-Oxopyrrolidin-3-yl)benzoic acid is a compound that has garnered attention in various fields of biological research due to its diverse biochemical properties and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its mechanisms, effects in cellular systems, and potential applications in medicine.

This compound plays a significant role in various biochemical reactions. The pyrrolidine ring in the compound interacts with several enzymes and proteins, influencing their activity. It can act as either an inhibitor or an activator of enzymes involved in metabolic pathways, which is crucial for understanding its biological functions.

Table 1: Summary of Biochemical Interactions

| Interaction Type | Enzyme/Protein | Effect |

|---|---|---|

| Inhibition | Various enzymes | Modulates metabolic pathways |

| Activation | Key signaling molecules | Alters cellular responses |

2. Cellular Effects

The compound has been shown to influence several cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It can modulate the activity of key signaling molecules, leading to changes in cellular responses. Additionally, it affects the expression of genes involved in metabolic pathways, thereby altering overall cellular metabolism.

Molecular Mechanism

The binding interactions of this compound with biomolecules are primarily mediated by hydrogen bonds and hydrophobic interactions. This binding can inhibit or activate enzyme activity and influence gene expression through interactions with transcription factors or other regulatory proteins.

3. Dosage Effects in Animal Models

Research indicates that the effects of this compound vary significantly with dosage in animal models. At lower doses, it may exhibit beneficial effects such as enzyme modulation; however, at higher doses, it can lead to toxic effects including cellular damage and disruption of metabolic pathways.

Table 2: Dosage Effects Observed in Animal Studies

| Dose (mg/kg) | Effect Observed | Outcome |

|---|---|---|

| Low (10) | Modulation of enzyme activity | Beneficial metabolic effects |

| High (100) | Cellular damage | Adverse health effects |

4. Therapeutic Applications

The potential medicinal applications of this compound are being explored extensively:

- Antiviral Activity : A related benzoic acid derivative has shown antiviral properties against influenza A viruses, demonstrating effective inhibition of viral replication and improved survival rates in infected animal models . This suggests that similar compounds could have therapeutic potential against viral infections.

- Protein Degradation Systems : Studies have indicated that derivatives may enhance the activity of protein degradation systems such as the ubiquitin-proteasome pathway and autophagy-lysosome pathway, which are crucial for maintaining cellular homeostasis .

5. Case Studies and Research Findings

Several studies highlight the biological activity and therapeutic potential of compounds related to this compound:

- Antiviral Efficacy : In a study evaluating antiviral activities, a benzoic acid derivative demonstrated significant efficacy against oseltamivir-resistant influenza strains. The compound conferred substantial protection to infected mice, indicating its potential as a novel antiviral agent .

- Enzyme Activation : Research involving benzoic acid derivatives indicated their ability to activate cathepsins B and L, key enzymes involved in protein degradation. This activation could have implications for developing anti-aging therapies .

6. Conclusion

The biological activity of this compound showcases its potential as a versatile compound with significant implications for therapeutic development. Its ability to modulate enzyme activity, influence gene expression, and exhibit antiviral properties positions it as a promising candidate for further research in pharmacology and medicinal chemistry.

Q & A

Q. Advanced

- Catalyst Screening : Test palladium (e.g., Pd/C) versus copper catalysts (e.g., CuI) to enhance coupling efficiency .

- Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) with non-polar solvents (toluene) to stabilize intermediates .

- Temperature Gradients : Use microwave-assisted synthesis to reduce reaction time and improve regioselectivity .

What methodologies are recommended for evaluating the biological activity of this compound?

Q. Advanced

- Antimicrobial Assays : Follow protocols from , using broth microdilution (MIC determination against S. aureus or E. coli).

- Enzyme Inhibition Studies : Screen against targets like cyclooxygenase-2 (COX-2) via fluorometric assays, leveraging the benzoic acid moiety’s binding affinity .

- Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa), comparing IC₅₀ values to reference drugs .

How should researchers address contradictions in spectral data during characterization?

Q. Advanced

- Multi-Technique Validation : Cross-verify NMR and IR data with high-resolution mass spectrometry (HRMS) to resolve ambiguities in molecular ion peaks .

- X-ray Crystallography : Resolve structural uncertainties (e.g., tautomerism in the pyrrolidinone ring) by obtaining single-crystal data .

What strategies are effective for designing derivatives to study structure-activity relationships (SAR)?

Q. Advanced

- Substituent Variation : Modify the benzoic acid’s para-position with electron-withdrawing groups (e.g., –NO₂) to enhance bioactivity, as seen in .

- Heterocyclic Hybrids : Fuse the pyrrolidinone ring with thiazole or pyrazole moieties (e.g., ) to probe interactions with hydrophobic enzyme pockets .

Beyond elemental analysis, how can purity be rigorously assessed?

Q. Advanced

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and a water/acetonitrile gradient (95:5 to 50:50) to achieve baseline separation of impurities .

- Thermogravimetric Analysis (TGA) : Monitor decomposition profiles to detect residual solvents or hydrate forms .

How can solubility challenges in aqueous biological assays be addressed?

Q. Advanced

- Prodrug Design : Synthesize methyl ester precursors (e.g., ) to improve lipophilicity, followed by in situ hydrolysis .

- Co-solvent Systems : Use DMSO-water mixtures (<5% DMSO) to maintain compound stability while enhancing solubility .

What storage conditions are recommended to ensure compound stability?

Basic

Store at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the pyrrolidinone ring. Desiccate to avoid hygroscopic degradation .

How can computational tools aid in comparative studies with structural analogs?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.